molecular formula C20H20Cl2N2O4 B14008153 (R)-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione

(R)-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione

Cat. No.: B14008153
M. Wt: 423.3 g/mol
InChI Key: PCSQJPSIYVUASZ-CQSZACIVSA-N
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Description

®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline-1,3-dione core, followed by the introduction of the 3,4-dichlorobenzyl group and the 2-hydroxyethylamino group. Common reagents used in these steps include chlorinating agents, reducing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione core, potentially forming alcohols.

    Substitution: Nucleophilic substitution reactions could occur at the aromatic rings, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the creation of novel materials with specific properties.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological molecules could make it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-(Benzylamino)-2-hydroxypropyl)isoindoline-1,3-dione: Similar structure but lacks the dichlorobenzyl group.

    ®-2-(3-((4-Chlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione: Similar structure with a single chlorine atom on the benzyl group.

Uniqueness

The presence of the 3,4-dichlorobenzyl group in ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione may confer unique chemical and biological properties, such as increased binding affinity to certain targets or enhanced stability.

Properties

Molecular Formula

C20H20Cl2N2O4

Molecular Weight

423.3 g/mol

IUPAC Name

2-[(2R)-3-[(3,4-dichlorophenyl)methyl-(2-hydroxyethyl)amino]-2-hydroxypropyl]isoindole-1,3-dione

InChI

InChI=1S/C20H20Cl2N2O4/c21-17-6-5-13(9-18(17)22)10-23(7-8-25)11-14(26)12-24-19(27)15-3-1-2-4-16(15)20(24)28/h1-6,9,14,25-26H,7-8,10-12H2/t14-/m1/s1

InChI Key

PCSQJPSIYVUASZ-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CN(CCO)CC3=CC(=C(C=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN(CCO)CC3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

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